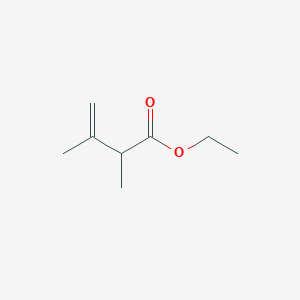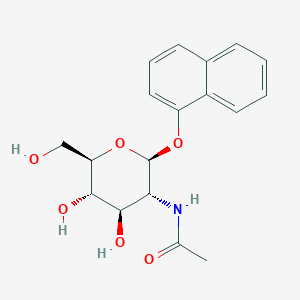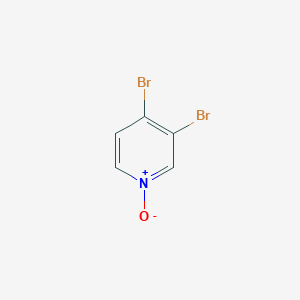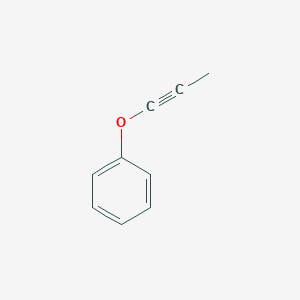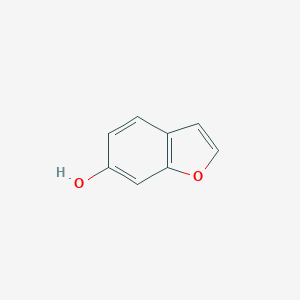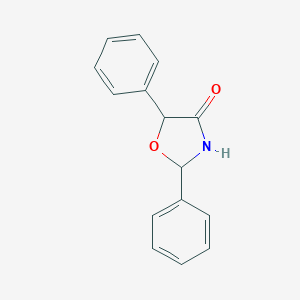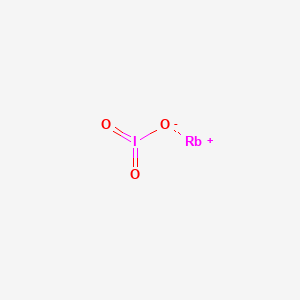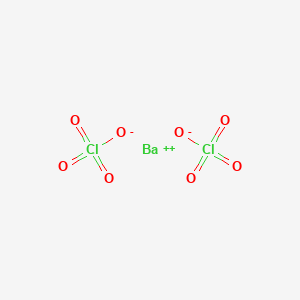
Barium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium perchlorate is a powerful oxidizing agent with the formula Ba(ClO4)2 . It appears as a white crystalline solid . It is used in the pyrotechnic industry .
Molecular Structure Analysis
The structure of the hydrate isomer this compound trihydrate (Ba(ClO4)2•3H2O) was analyzed by Gallucci and Gerkin (1988) using X-ray crystallography . The barium ions are coordinated by six water oxygen atoms at 2.919Å and six perchlorate oxygens at 3.026Å in a distorted icosahedral arrangement .
Chemical Reactions Analysis
This compound decomposes when heated to high temperatures to liberate oxygen . Other reactions that produce this compound are as follows: perchloric acid and barium hydroxide or carbonate; potassium perchlorate and hydrofluosilicic acid followed with barium carbonate . Dehydration of this compound that does not occur in vacuum will also result in hydrolysis of the perchlorate .
Physical And Chemical Properties Analysis
This compound is a white crystalline solid . It is noncombustible, but accelerates burning of combustible materials . It may explode if large quantities are involved in a fire or the combustible material is finely divided . Prolonged exposure to fire or heat may result in an explosion .
Wissenschaftliche Forschungsanwendungen
1. Catalytic Effects in Ammonium Perchlorate Decomposition
Barium perchlorate has been studied for its influence on the decomposition of cubic ammonium perchlorate, a component in solid rocket propellants. Doping ammonium perchlorate with this compound affects the decomposition rate, suggesting potential applications in tuning the performance of propellant materials (Devi, Kannan, & Hema, 1996).
2. Promoting Triplet-Singlet Transitions in Organic Compounds
Research indicates that barium (II) can be used to promote spin-forbidden transitions in organic compounds, with this compound acting as an external heavy-atom effect. This property is significant in the field of molecular spectroscopy (Amorim, Burrows, Formosinho, & Da Silva, 1977).
3. Electrochemical Preparation
This compound can be electrochemically prepared from barium chlorate. The study of this process, including the effects of various conditions like electrolyte concentration and temperature, contributes to our understanding of efficient production methods for this compound (Vasudevan & Mohan, 2007).
4. Template Agent in Macrocyclic Compound Formation
This compound serves as an effective template agent in the synthesis of macrocyclic compounds. Its role in the formation of Schiff-base lateral macrobicycles, important in coordination chemistry, demonstrates its utility in complex organic syntheses (Esteban et al., 2005).
5. Analytical Chemistry Applications
In analytical chemistry, this compound is used for the visual indication in sulfate precipitation titrations. Its ability to interact with specific indicators expands its utility in various quantitative analyses (Budesinsky, 1969).
6. Catalyzing Agent in Solid Rocket Propulsion
This compound has been researched as a catalyzing agent in solid rocket propulsion systems. Its incorporation with ammonium perchlorate, a common oxidizer in rocket fuels, shows potential for enhancing the energetic properties of the propellant (Elbasuney, Gobara, & Yehia, 2018).
Wirkmechanismus
Target of Action
Barium perchlorate is a powerful oxidizing agent . It primarily targets the chlorine cycle in the environment . The chlorine cycle consists of the biological, geological, and chemical processes that interconvert organic and inorganic chlorine compounds .
Mode of Action
This compound interacts with its targets through oxidation . As an oxidizing agent, it can accept electrons from other substances in a redox reaction . This interaction results in the reduction of perchlorate (ClO4−) and chlorate (ClO3−) to chloride .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the chlorine cycle . The reduction of perchlorate and chlorate to chloride is a key step in this cycle . This process is carried out by a series of enzymes, such as perchlorate reductase and superoxide chlorite .
Pharmacokinetics
It is known that this compound is a water-soluble compound , which suggests that it could be rapidly incorporated into aquatic ecosystems from polluted soils by runoff-related processes .
Result of Action
The result of this compound’s action is the reduction of perchlorate and chlorate to chloride . This process helps to eliminate perchlorate pollution in the environment .
Action Environment
The action of this compound is influenced by environmental factors such as pH, temperature, salt concentration, metabolic inhibitors, nutritional conditions, time of contact, and cellular concentration . For example, perchlorate-reducing bacteria, isolated from harsh environments, can provide removal yields from 20 to 100% .
Safety and Hazards
Barium perchlorate may cause fire or explosion as it is a strong oxidizer . It is harmful if swallowed or inhaled . It is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and to use only outdoors or in a well-ventilated area . In case of fire, use CO2, dry chemical, or foam for extinction .
Eigenschaften
| { "Design of the Synthesis Pathway": "Barium perchlorate can be synthesized by reacting barium hydroxide with perchloric acid.", "Starting Materials": [ "Barium hydroxide", "Perchloric acid" ], "Reaction": [ "Dissolve barium hydroxide in water to form a solution.", "Dissolve perchloric acid in water to form a solution.", "Slowly add the perchloric acid solution to the barium hydroxide solution while stirring.", "Heat the mixture to approximately 60°C and continue stirring until all of the reactants have reacted.", "Filter the resulting solution to remove any solid impurities.", "Evaporate the filtrate to dryness to obtain the solid barium perchlorate product." ] } | |
CAS-Nummer |
10294-39-0 |
Molekularformel |
BaClH3O5 |
Molekulargewicht |
255.80 g/mol |
IUPAC-Name |
barium(2+);diperchlorate |
InChI |
InChI=1S/Ba.ClHO4.H2O/c;2-1(3,4)5;/h;(H,2,3,4,5);1H2 |
InChI-Schlüssel |
JJYDRCKFGGSBSO-UHFFFAOYSA-N |
SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ba+2] |
Kanonische SMILES |
O.OCl(=O)(=O)=O.[Ba] |
Dichte |
3.2 at 68 °F (USCG, 1999) |
melting_point |
941 °F (USCG, 1999) |
Andere CAS-Nummern |
13465-95-7 |
Physikalische Beschreibung |
Barium perchlorate appears as a white crystalline solid. Noncombustible, but accelerates burning of combustible materials. May explode if large quantities are involved in a fire or the combustible material is finely divided. Prolonged exposure to fire or heat may result in an explosion. Used to make explosives. (NTP, 1992) |
Piktogramme |
Oxidizer; Irritant |
Synonyme |
arium perchlorate barium perchlorate trihydrate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of barium perchlorate?
A1: The molecular formula of anhydrous this compound is Ba(ClO4)2, and its molecular weight is 336.23 g/mol. []
Q2: What is the crystal structure of this compound anhydrate?
A2: this compound anhydrate (Ba(ClO4)2) crystallizes in a unique structure type, forming a three-dimensional polyhedral network. This network arises from the corner- and edge-sharing of BaO12 polyhedra and ClO4 tetrahedra. []
Q3: What is the crystal structure of this compound trihydrate?
A3: this compound trihydrate (Ba(ClO4)2·3H2O) crystallizes in a hexagonal structure with the space group P63/m. In this structure, each barium ion is surrounded by twelve oxygen atoms in a slightly distorted icosahedral arrangement. Six of these oxygens come from water molecules, and the other six from perchlorate ions. [, , ]
Q4: How does the addition of this compound to casting solutions for polymer membranes affect their permeability?
A4: Adding this compound to casting solutions for cellulose nitrate membranes significantly increases their permeation rate. This effect is particularly pronounced when the this compound concentration exceeds 60 wt.% relative to cellulose nitrate. [, ]
Q5: What are the main stages in the thermal decomposition of this compound?
A5: The thermal decomposition of this compound (Ba(ClO4)2) to barium chloride (BaCl2) and oxygen (O2) involves several stages: initial gas evolution, an induction period, an acceleratory period, and a decay period. There's a noticeable discontinuity in the decomposition rate when approximately 50% of the material has decomposed. [, ]
Q6: How does gamma-irradiation affect the thermal decomposition of this compound?
A6: Gamma-irradiation of this compound leads to an increase in initial gas evolution and eliminates the induction period. The irradiated material's decomposition kinetics best fit the Prout-Tompkins equation. Irradiation enhances the rate constant for the acceleratory stage and reduces the activation energy, while the rate constant and activation energy of the decay stage remain unaffected. [, ]
Q7: What is the effect of adding barium chloride on the thermal decomposition of this compound?
A7: Adding barium chloride to this compound shortens the induction period for thermal decomposition. The discontinuity in the decomposition rate also shifts towards lower decomposition fractions as the chloride ion concentration increases and is ultimately eliminated at higher concentrations. The decomposition data for these mixtures align with the Prout-Tompkins equation. []
Q8: How is this compound used in the synthesis of 1,8-dioxo-octahydroxanthene derivatives?
A8: this compound acts as a catalyst in the one-pot synthesis of 1,8-dioxo-octahydroxanthene derivatives. This efficient method involves a multi-component reaction between dimedone and various aromatic aldehydes. []
Q9: How does this compound behave in different solvents?
A9: The electrical conductivity of this compound (Ba(ClO4)2) varies in different solvents, decreasing in the order: methanol > ethanol > n-propanol > n-butanol. This trend reflects the increasing ion-solvent interaction and formation of solvent-separated ion pairs as the solvent size increases. []
Q10: How does this compound interact with cryptand 222 in various solvents?
A10: this compound forms complexes with cryptand 222 in various solvents. The enthalpies of complexation have been determined calorimetrically in N,N-dimethylformamide, dimethyl sulfoxide, acetonitrile, and propylene carbonate. The data suggest that the solvation of free this compound is stronger than that of the barium-cryptand 222 complex in these solvents. []
Q11: How does the presence of this compound affect acid-base indicators in acetonitrile solutions?
A11: this compound can cause color changes in sulfonephthalein acid-base indicators in acetonitrile solutions. This effect is attributed to interactions between the barium cation and the indicator molecules, leading to structural changes and shifts in the indicator's equilibrium. These effects are more pronounced than those observed with lithium perchlorate but less than with magnesium perchlorate. []
Q12: Does this compound form complexes with ciprofloxacin and norfloxacin?
A12: Yes, this compound forms complexes with both ciprofloxacin (CIP) and norfloxacin (NOR). Elemental analysis, FTIR, electrical conductivity, and thermal analysis suggest the formation of complexes with the formulas 2·xH2O and 2·xH2O. FTIR data indicates that both CIP and NOR act as bidentate ligands, coordinating through the ring carbonyl oxygen atom and one oxygen atom of the carboxylic group. []
Q13: How does this compound interact with valinomycin?
A13: this compound forms a complex with the ionophore antibiotic valinomycin. X-ray crystallography and NMR spectroscopy reveal that, in both the solid state and solution, the complex adopts a flat, open structure without internal hydrogen bonds. Two barium ions are associated with each valinomycin molecule, each coordinated to three consecutive amide carbonyls. [, ]
Q14: How does the coordination of barium differ in a complex with a macrobicycle containing a phenol Schiff base spacer?
A14: In the this compound complex with a lateral macrobicycle derived from 1,10-diaza-15-crown-5 with a phenol Schiff base spacer, the barium ion again occupies the cavity but coordinates asymmetrically to only seven of the eight heteroatoms. The coordination sphere is completed by an acetonitrile molecule and two oxygen atoms from a perchlorate group. The azonia N atom remains uncoordinated but forms an intramolecular hydrogen bond with the oxido O atom. []
Q15: How is this compound used in the determination of sulfur content?
A15: this compound is used as a titrant in the quantitative determination of sulfur in various samples. After converting sulfur to sulfate, it is titrated with this compound, forming insoluble barium sulfate. This method, often employed after oxygen flask combustion, allows for accurate sulfur quantification. [, , , , , ]
Q16: Can you elaborate on the specific analytical methods using this compound for sulfur determination?
A16: Several analytical methods employ this compound for sulfur determination:
Q17: What are the safety precautions for handling this compound?
A17: this compound is a strong oxidizer and should be handled with care. It is corrosive to skin, eyes, and mucous membranes. Appropriate personal protective equipment, including goggles and gloves, should be worn when handling this compound. It is best to work in a well-ventilated area or fume hood, as it may release harmful fumes. Store this compound in a cool, dry place away from incompatible materials, particularly organic substances. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








